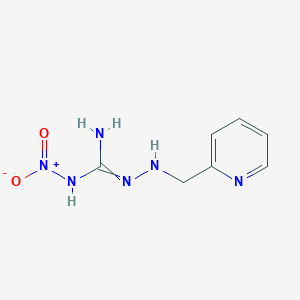![molecular formula C14H11NO4 B14568804 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one CAS No. 61435-06-1](/img/structure/B14568804.png)
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11NO4 It is a derivative of acetophenone, where the phenyl ring is substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one typically involves the reaction of 3-nitrophenol with 3-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the bromophenyl ethanone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Reduction: 1-[3-(3-Aminophenoxy)phenyl]ethan-1-one.
Oxidation: 1-[3-(3-Nitrophenoxy)phenyl]ethanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
3-Nitroacetophenone: Lacks the phenoxy group, making it less complex and potentially less versatile in applications.
3-Aminophenoxyacetophenone: The amino group provides different reactivity and potential biological activities compared to the nitro group.
3-Hydroxyphenoxyacetophenone: The hydroxy group offers different hydrogen bonding capabilities and reactivity.
The uniqueness of this compound lies in its combination of the nitrophenoxy and ethanone functionalities, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61435-06-1 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[3-(3-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-4-2-6-13(8-11)19-14-7-3-5-12(9-14)15(17)18/h2-9H,1H3 |
InChI Key |
OOEMRUPOYZWGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14568721.png)
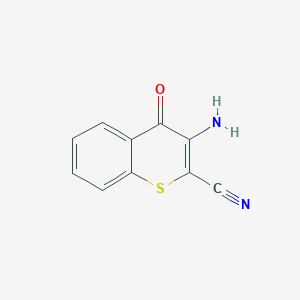
![4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene](/img/structure/B14568731.png)
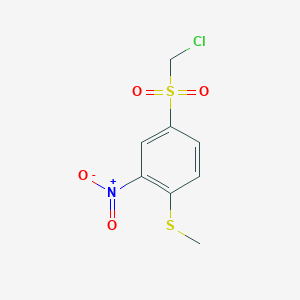
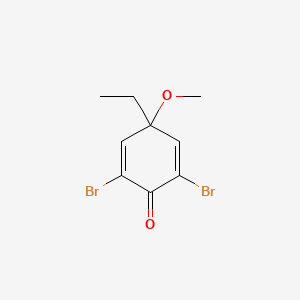
![4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine](/img/structure/B14568744.png)
![N,N'-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14568745.png)

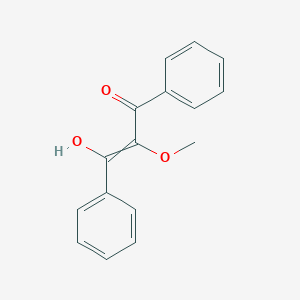
![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
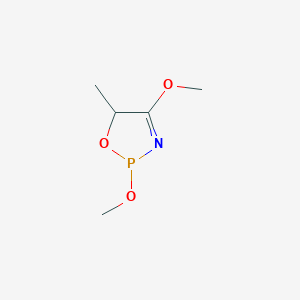
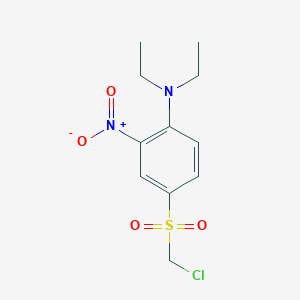
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
